
3,6-Dimethoxy-4-methylpyridazine
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Overview
Description
3,6-Dimethoxy-4-methylpyridazine: is a heterocyclic organic compound with the molecular formula C7H10N2O2 It belongs to the pyridazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxy-4-methylpyridazine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3,6-dihydroxy-4-methylpyridazine.
Methoxylation Reaction: The hydroxyl groups at positions 3 and 6 are replaced with methoxy groups using methanol and a base such as sodium hydroxide.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the hydroxyl groups to methoxy groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,6-Dimethoxy-4-methylpyridazine can undergo oxidation reactions to form corresponding quinones.
Reduction: It can be reduced to form dihydropyridazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones and related compounds.
Reduction Products: Dihydropyridazine derivatives.
Substitution Products: Various substituted pyridazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,6-Dimethoxy-4-methylpyridazine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets makes it a promising lead compound.
Industry: In the materials science industry, this compound is explored for its use in the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3,6-Dimethoxy-4-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the nitrogen atoms in the pyridazine ring play a crucial role in binding to these targets. This binding can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.
Comparison with Similar Compounds
3,6-Dihydroxy-4-methylpyridazine: This compound is a precursor in the synthesis of 3,6-Dimethoxy-4-methylpyridazine.
4-Methylpyridazine-3,6-diol: Another related compound with hydroxyl groups instead of methoxy groups.
Uniqueness: this compound is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups enhance its solubility in organic solvents and can affect its interaction with molecular targets compared to its hydroxyl-containing analogs.
Biological Activity
3,6-Dimethoxy-4-methylpyridazine (CAS No. 89943-29-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound features two methoxy groups and a methyl group attached to the pyridazine ring. These substitutions significantly influence its solubility and reactivity, making it a valuable scaffold for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups enhance binding affinity to these targets, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer properties.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor. It has shown promising results against certain enzymes involved in metabolic pathways, making it a candidate for drug development aimed at conditions like cancer and inflammation.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity. It has been tested in vitro against various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. The exact pathways through which it exerts these effects are still under investigation but may involve modulation of signaling pathways related to cell growth and survival .
Anti-inflammatory Effects
The compound's ability to modulate immune responses has led researchers to explore its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and other mediators, contributing to its therapeutic potential in inflammatory diseases.
Study 1: Enzyme Inhibition
A study demonstrated that this compound inhibited the activity of specific enzymes involved in metabolic processes. The compound was shown to reduce enzyme activity by up to 70% in vitro, indicating strong potential for therapeutic applications.
Study 2: Anticancer Activity
In vitro testing against HeLa and A549 cell lines revealed that this compound reduced cell viability significantly at concentrations ranging from 10 µM to 50 µM. The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 .
Cell Line | Concentration (µM) | Viability Reduction (%) |
---|---|---|
HeLa | 10 | 30 |
HeLa | 50 | 60 |
A549 | 10 | 25 |
A549 | 50 | 55 |
Study 3: Anti-inflammatory Mechanism
A recent study investigated the anti-inflammatory effects of the compound in a murine model of inflammation. Results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with varying doses of this compound.
Properties
IUPAC Name |
3,6-dimethoxy-4-methylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-6(10-2)8-9-7(5)11-3/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODLXNPPUWRDEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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